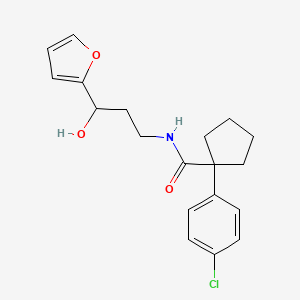

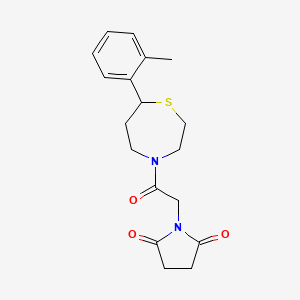

1-(4-chlorophenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopentanecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antiprotozoal Activity

Compounds structurally related to "1-(4-chlorophenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopentanecarboxamide" have been investigated for their antiprotozoal activity. For instance, derivatives of 2,5-bis(4-guanylphenyl)furans, which bear resemblance in structural motifs to the compound , have shown significant activity against Trypanosoma rhodesiense, indicating their potential as therapeutic agents for trypanosomiasis. The synthetic pathways leading to these compounds involve cyclodehydrative furanization and subsequent reactions to introduce the guanyl function, showcasing the compound's relevance in the development of new antiprotozoal drugs (Das & Boykin, 1977).

Insecticidal and Miticidal Properties

Research on compounds featuring the cyclopentane carboxamide structure, coupled with chlorophenyl and furanyl substituents, has also demonstrated potential insecticidal and miticidal applications. A specific example includes "3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 4-chlorobenzoate", which exhibits potent activity in this regard. The structural conformation and interactions within the crystal, as well as weak intermolecular hydrogen bonding, play a role in its biological activity (Ming-hua Ji et al., 2009).

Catalytic Applications in Biomass Conversion

The catalytic reduction of biomass-derived furanic compounds with hydrogen is another area where related compounds find application. Such processes are crucial for the conversion of biomass into valuable chemicals and fuels. The presence of furan rings in these structures highlights the relevance of "this compound" in catalytic systems aimed at producing environmentally friendly alternatives to traditional petrochemicals (Nakagawa, Tamura, & Tomishige, 2013).

Anticancer and Antimicrobial Activity

Derivatives containing furan moieties, similar to the compound , have shown promise in anticancer and antimicrobial research. Specifically, furan-containing pyrimidine derivatives have been synthesized and evaluated for their activities against breast adenocarcinoma and various microbial strains. The structure-activity relationship of these compounds offers insights into designing more effective therapeutic agents (Mathew & Ezhilarasi, 2021).

properties

IUPAC Name |

1-(4-chlorophenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO3/c20-15-7-5-14(6-8-15)19(10-1-2-11-19)18(23)21-12-9-16(22)17-4-3-13-24-17/h3-8,13,16,22H,1-2,9-12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROYCRZVXVXVFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

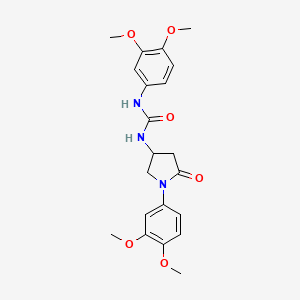

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

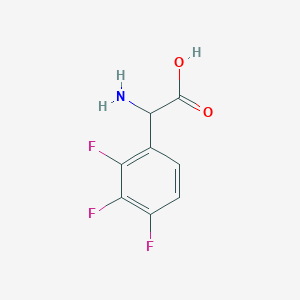

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)

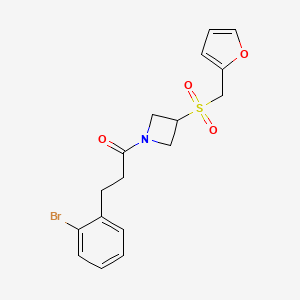

![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)

![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)

![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2397521.png)